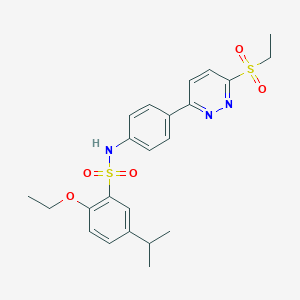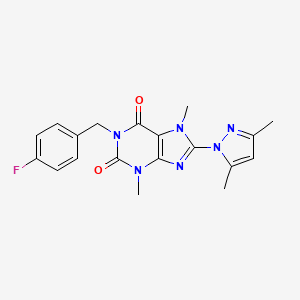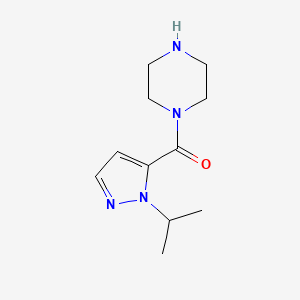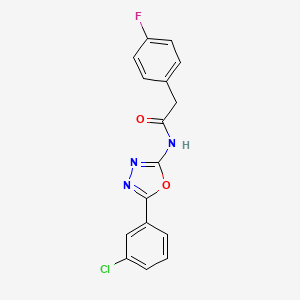![molecular formula C19H14FN3O2S2 B2566359 2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-08-8](/img/structure/B2566359.png)
2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of commercially available substances and a series of chemical reactions . For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles can be influenced by the substituents at different positions on the thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization, oxidation, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the substituents on the thiazole ring . For example, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación
Inhibition of Kynurenine 3-Hydroxylase
Compounds related to 2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been studied for their potential to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. High-affinity inhibitors of this enzyme could allow detailed investigation of the pathophysiological role of the kynurenine pathway following neuronal injury. (Röver et al., 1997)
Imaging of Peripheral Benzodiazepine Receptors
Another application includes the synthesis and evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds have shown high in vitro affinity and selectivity for PBRs, which are implicated in neurodegenerative disorders. (Fookes et al., 2008)
Fluorometric Sensing of Metal Ions
The synthesis of new pyrazoline derivatives for metal ion selectivity based on fluorometric detection showcases the utility of related compounds in detecting specific metal ions, such as Hg2+, highlighting their potential use in environmental monitoring and safety. (Bozkurt & Gul, 2018)
Discrimination of Thiophenols
Related compounds have also been used to develop reaction-based fluorescent probes for the selective discrimination of toxic benzenethiols over aliphatic thiols, indicating their importance in chemical, biological, and environmental sciences. (Wang et al., 2012)
COX-2 Inhibition for Anti-inflammatory Applications
Research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions such as rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom has notably increased selectivity for COX-2 inhibition. (Hashimoto et al., 2002)
Mecanismo De Acción
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the biological activity of thiazolo[5,4-b]pyridines can be influenced by the nature of the substituents on the thiazole ring . The electron-deficient aryl group in similar compounds has been reported to result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with target proteins .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Direcciones Futuras
The future directions for research on “2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could include further exploration of their biological activities, optimization of their synthesis processes, and investigation of their potential applications in medicine and other fields .
Propiedades
IUPAC Name |
2-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-13(18-22-16-9-5-11-21-19(16)26-18)6-4-8-15(12)23-27(24,25)17-10-3-2-7-14(17)20/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWVJMUENOGOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxamide](/img/structure/B2566277.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2566278.png)




![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)
![ethyl 2-({[(4-(4-bromophenyl)-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566288.png)
![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566290.png)



![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2566298.png)